(1-Nitro-allyl)-benzene
Description
Contextualization within Organic Synthesis of Nitroalkenes
Nitroalkenes, also known as nitroolefins, are a class of organic compounds that feature a nitro group (-NO₂) attached to a carbon-carbon double bond. These compounds are highly valuable in organic synthesis due to the strong electron-withdrawing nature of the nitro group, which activates the double bond for a variety of chemical transformations. researchgate.net The synthetic utility of nitroalkenes stems from their role as versatile intermediates that can be converted into a wide array of other functional groups and complex molecules. wikipedia.org
One of the most significant reactions involving nitroalkenes is the Michael addition, where a nucleophile adds to the β-carbon of the nitroalkene. chemicalbook.combeilstein-journals.orgnih.gov This reactivity makes them excellent Michael acceptors, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netchemicalbook.com The resulting nitroalkanes can be further transformed; for example, the nitro group can be reduced to an amine, providing a route to β-amino alcohols, or converted into a carbonyl group via the Nef reaction to yield α-nitro ketones. wikipedia.org These transformations are fundamental in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. bloomtechz.com
The synthesis of nitroalkenes is often achieved through the Henry reaction (or nitroaldol reaction), which involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org This reaction initially forms a β-hydroxy nitro-compound, which can then be dehydrated to produce the corresponding nitroalkene. wikipedia.orgorganic-chemistry.org The versatility and reactivity of nitroalkenes have established them as crucial building blocks in the toolbox of synthetic organic chemists. researchgate.netbloomtechz.com
Nomenclature and Structural Considerations of (1-Nitro-allyl)-benzene, with particular reference to 1-Phenyl-2-nitropropene (P2NP) as a representative isomer and its significance in synthetic methodology.
The chemical name "this compound" is ambiguous and can refer to several structural isomers with the molecular formula C₉H₉NO₂. The position of the nitro group and the double bond relative to the phenyl ring and the allyl group can vary. Some possible isomers include 1-nitro-2-allylbenzene, 1-nitro-4-allylbenzene, and (E/Z)-1-nitro-4-(prop-1-en-1-yl)benzene. chemspider.comnih.govnih.gov
Among the isomers of nitrated allylbenzene (B44316), 1-Phenyl-2-nitropropene , commonly abbreviated as P2NP , is a particularly significant and well-studied compound. bloomtechz.combloomtechz.com Its preferred IUPAC name is (2-Nitroprop-1-en-1-yl)benzene. wikipedia.org P2NP exists as a light-yellow crystalline solid. bloomtechz.comwikipedia.org The structure of P2NP features a phenyl group and a nitro group attached to a propene backbone, with the double bond conjugated with both the phenyl ring and the nitro group. chemicalbook.comchemicalbook.com This extended conjugation contributes to its stability and reactivity. chemicalbook.com
P2NP is most commonly synthesized via a Henry condensation reaction between benzaldehyde (B42025) and nitroethane, using a base catalyst such as n-butylamine or cyclohexylamine. wikipedia.orgsafrole.com The reaction proceeds by forming a β-nitro alcohol intermediate, which is then dehydrated to yield P2NP. smolecule.com
The significance of P2NP in synthetic methodology is substantial. It serves as a key precursor in the synthesis of various organic compounds. bloomtechz.combloomtechz.com For instance, the reduction of P2NP can yield phenyl-2-propanone (P2P), another important chemical intermediate. bloomtechz.comwikipedia.org Furthermore, P2NP's reactivity as a Michael acceptor allows for its use in the creation of more complex molecules through the formation of new carbon-nitrogen bonds. chemicalbook.com Its versatility has made it a subject of interest in medicinal chemistry and pharmaceutical research. bloomtechz.com
Data Tables for 1-Phenyl-2-nitropropene (P2NP)
General and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | (2-Nitroprop-1-en-1-yl)benzene | wikipedia.org |
| Common Name | 1-Phenyl-2-nitropropene (P2NP) | wikipedia.org |
| CAS Number | 705-60-2 | wikipedia.orgnih.gov |
| Molecular Formula | C₉H₉NO₂ | bloomtechz.comwikipedia.orgnih.gov |
| Molar Mass | 163.176 g/mol | wikipedia.org |
| Appearance | Light-yellow crystalline solid | bloomtechz.comwikipedia.org |
| Melting Point | 64-66 °C | wikipedia.orgyoutube.com |
| Odor | Distinct smell | wikipedia.org |
Spectroscopic Data
| Spectroscopic Data | Value | Source(s) |
| ¹H NMR (δ, ppm) | 8.12 (s, 1H), 7.35–7.28 (m, 5H), 2.45 (s, 3H) | |
| ¹³C NMR (δ, ppm) | ~140 (C-2, nitropropene carbon) | |
| IR (cm⁻¹) | ~1520 (asymmetric NO₂ stretching) | |
| UV-Vis λmax (nm) | 225, 304 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
25236-39-9 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
[(E)-1-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C9H9NO2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H,1H3/b9-2+ |
InChI Key |
COMOEDSRBFJHCS-XNWCZRBMSA-N |
Isomeric SMILES |
C/C=C(\C1=CC=CC=C1)/[N+](=O)[O-] |
Canonical SMILES |
CC=C(C1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1 Nitro Allyl Benzene and Analogues
Direct Synthesis Approaches
Direct synthesis strategies are fundamental in constructing the (1-Nitro-allyl)-benzene framework. These methods often involve the formation of a carbon-carbon bond between a nitroalkane and an aldehyde or ketone.
Henry Reaction Pathways and Optimizations
The Henry reaction, also known as the nitroaldol reaction, is a classic and versatile method for forming β-nitro alcohols through the base-catalyzed reaction of a nitroalkane with a carbonyl compound. wikipedia.org Subsequent dehydration of the β-nitro alcohol product yields the target nitroalkene, such as this compound. wikipedia.orgworktribe.com The reaction is initiated by the deprotonation of the nitroalkane at the alpha-carbon, forming a nucleophilic nitronate which then attacks the carbonyl carbon. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org
The scope of the Henry reaction is broad, accommodating a variety of aldehydes and nitroalkanes. A primary example is the reaction between benzaldehyde (B42025) and nitroethane to form the precursor to this compound. nih.gov Similarly, nitromethane (B149229) can be reacted with benzaldehyde to produce (S)-2-nitro-1-phenylethan-1-ol. buchler-gmbh.comscirp.org The reaction can also be applied to substituted benzaldehydes, such as 4-nitrobenzaldehyde, which reacts with nitromethane. rsc.org The versatility extends to various aromatic and aliphatic aldehydes. researchgate.net
Table 1: Examples of Reactants in Henry Reactions
| Aldehyde/Ketone | Nitroalkane | Product Precursor |
| Benzaldehyde | Nitroethane | 1-Phenyl-2-nitropropan-1-ol |
| Benzaldehyde | Nitromethane | (S)-2-nitro-1-phenylethan-1-ol buchler-gmbh.com |
| 4-Nitrobenzaldehyde | Nitromethane | 1-(4-Nitrophenyl)-2-nitroethanol rsc.org |
| Formaldehyde | Nitromethane | 2-Nitroethanol nih.gov |
A range of bases can be employed to catalyze the Henry reaction. These include ionic bases like alkali metal hydroxides and carbonates, as well as nonionic organic amine bases. wikipedia.org Specific examples of amine catalysts that have been successfully used include n-butylamine, cyclohexylamine, and ammonium (B1175870) acetate. Recent advancements have also focused on developing asymmetric catalysts to control the stereochemistry of the reaction, with various chiral metal catalysts, including those based on copper, zinc, and magnesium, being utilized. wikipedia.orgorganic-chemistry.org For instance, a catalyst system of zinc triflate, diisopropylethylamine (DIPEA), and N-methylephedrine (NME) can be used for enantioselective additions. wikipedia.org
Catalysis in Henry Reactions (e.g., n-butylamine, cyclohexylamine, ammonium acetate)
Condensation Reactions
Condensation reactions provide another significant route to nitro-substituted compounds, including precursors to chalcone (B49325) derivatives which share structural motifs with this compound analogues.
Base-catalyzed aldol (B89426) condensation is a powerful tool for forming carbon-carbon bonds. tcu.edu In a relevant example, 2-nitrobenzaldehyde (B1664092) can undergo a condensation reaction with acetophenone. d-nb.info This type of cross-condensation is most effective when one of the carbonyl partners, in this case, the benzaldehyde derivative, cannot form an enolate itself. tcu.edu The nitro group on the benzaldehyde makes it highly electrophilic, favoring the desired reaction pathway. tcu.edu This methodology is used to synthesize chalcones, which are α,β-unsaturated ketones. The reaction typically proceeds by forming an enolate from the ketone (acetophenone), which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (2-nitrobenzaldehyde). tcu.edu
Influence of Substituent Electronic Effects on Reaction Kinetics
The kinetics of synthetic reactions producing this compound and its analogues, such as β-nitrostyrenes, are significantly influenced by the electronic properties of substituents on the aromatic ring. These effects are primarily categorized as inductive effects and resonance effects, which either donate or withdraw electron density from the ring, thereby activating or deactivating it towards chemical reactions.
Electron-donating groups (EDGs), such as hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups, increase the electron density of the benzene (B151609) ring. This activation makes the ring more nucleophilic and generally increases the rate of electrophilic substitution reactions. In contrast, electron-withdrawing groups (EWGs), like the nitro group (-NO₂), cyano (-CN), and carbonyl (-COR) groups, decrease the electron density of the ring, making it less reactive towards electrophiles. nih.govrsc.orgrsc.org The nitro group itself is a strong deactivating group. nih.govrsc.org
The position of the substituent also directs the outcome of the reaction. Activating groups are typically ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to them. nih.gov Most deactivating groups are meta-directors. nih.gov
In the context of reactions involving the nitro group already present on the ring, such as the vicarious nucleophilic substitution (VNS), substituent effects on the electrophilic activity of nitroarenes have been studied. The electrophilicity of the nitroarene is crucial for the initial nucleophilic attack. A study using the carbanion of chloromethyl phenyl sulfone as a nucleophile determined the relative activities of various substituted nitroarenes compared to nitrobenzene (B124822). nih.gov This provides a quantitative measure of how different substituents modulate the reactivity of the nitro-substituted ring. nih.gov
Furthermore, in photochemical reactions, substituents have been shown to affect reaction pathways. For instance, in the photochemical rearrangement of β-methyl-β-nitrostyrene derivatives, substituents like para- and meta-nitro groups were found to inhibit the rearrangement and instead promote fragmentation into the corresponding acid and aldehyde. unirioja.es This indicates that strongly electron-withdrawing groups can alter the expected course of a reaction by influencing the stability of intermediates. unirioja.es
Table 1: Influence of Substituent Electronic Effects on Aromatic Ring Reactivity
| Substituent Group | Example | Electronic Effect | Ring Reactivity | Directing Effect |
|---|---|---|---|---|
| Activating Groups | -OH, -OR, -NH₂, -Alkyl | Electron-Donating (Resonance/Inductive) | Activated | ortho, para |
| Deactivating Groups | -NO₂, -CN, -CHO, -COR | Electron-Withdrawing (Resonance/Inductive) | Deactivated | meta |
| Halogens | -F, -Cl, -Br, -I | Electron-Withdrawing (Inductive) > Donating (Resonance) | Weakly Deactivated | ortho, para |
Alternative Synthetic Routes
An alternative approach to synthesizing complex structures from aromatic nitro compounds involves their reaction with vinyl Grignard reagents, which are chemically related to vinyl carbinols. This pathway does not directly yield this compound but rather provides access to indole (B1671886) derivatives, showcasing a transformation of the nitroarene scaffold. google.com
The reaction of an ortho-substituted nitrobenzene with an excess of a vinylmagnesium halide primarily yields the corresponding 7-substituted indole. google.com A proposed mechanism suggests that the process begins with the attack of the Grignard reagent on an oxygen atom of the nitro group, leading to its reduction to a nitrosoarene intermediate. This nitroso derivative then undergoes a 1,2-addition with another molecule of the Grignard reagent. The resulting N-aryl-O-vinylhydroxylamino magnesium salt can then undergo a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, followed by ring closure and subsequent re-aromatization, driven by the excess Grignard reagent acting as a base, to form the indole ring. google.com In contrast, para-substituted nitrobenzenes under the same conditions predominantly lead to the corresponding anilines via complete reduction of the nitro group. google.com
A common alternative route for preparing substituted allylbenzenes involves a two-step process starting with a coupling reaction followed by a rearrangement. A key example is the synthesis of 2-allyl-4-nitrophenol, a derivative of this compound. organic-chemistry.orgrsc.orgresearchgate.net
The synthesis begins with the Williamson ether synthesis, where 4-nitrophenol (B140041) is coupled with allyl bromide. organic-chemistry.orgrsc.org This nucleophilic substitution reaction is typically carried out in the presence of a base, such as anhydrous potassium carbonate, in a solvent like dry acetone. organic-chemistry.orgrsc.org The phenoxide ion generated from 4-nitrophenol acts as a nucleophile, attacking the allyl bromide to form 1-allyloxy-4-nitrobenzene with high yield. rsc.org
In the second step, the resulting allyl ether undergoes a thermal Claisen rearrangement. Heating the 1-allyloxy-4-nitrobenzene, often in the presence of a high-boiling solvent like diphenyl ether, induces a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. rsc.org This process transfers the allyl group from the oxygen atom to the ortho-position on the benzene ring, yielding 2-allyl-4-nitrophenol. rsc.orgresearchgate.net
Table 2: Synthesis of 2-Allyl-4-nitrophenol via Coupling and Rearrangement
| Step | Reaction | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Coupling (Ether Synthesis) | 4-nitrophenol, allyl bromide, K₂CO₃, dry acetone, reflux (16 hr) | 1-Allyloxy-4-nitrobenzene | 83% | rsc.org |
| 2 | Claisen Rearrangement | 1-allyloxy-4-nitrobenzene, diphenyl ether, 210 °C (5 hr), N₂ atmosphere | 2-Allyl-4-nitrophenol | 65% | rsc.org |
Preparation from Aromatic Nitro Compounds and Vinyl Carbinols
Synthesis of Substituted this compound Derivatives
Incorporation of Diverse Aromatic and Aliphatic Moieties
The synthesis of this compound derivatives allows for the incorporation of a wide array of functional groups on both the aromatic ring and the allyl side chain. These substituted compounds are often synthesized as precursors for more complex molecules, such as pharmaceuticals and other biologically active compounds. organic-chemistry.org
A variety of substituents have been successfully introduced onto the benzene ring. For example, a four-step synthesis starting from commercially available 2-allylphenol (B1664045) has been reported to produce 3-allyl-2-(allyloxy)-5-bromoaniline. This sequence involves nitration, selective bromination, allylation of the phenol (B47542) group, and finally, reduction of the nitro group. This demonstrates the feasibility of incorporating halogen and amino functionalities.
Other synthetic efforts have focused on creating libraries of substituted β-nitrostyrenes as precursors for phenethylamines. These syntheses show the tolerance of the reaction conditions to various substituents, including dimethoxy and β-methyl groups. Furthermore, the synthesis of isopropoxy allylbenzene (B44316) derivatives bearing different amide moieties (e.g., cyclopropyl (B3062369) carboxamide, adamantan carboxamide) at the meta position relative to the allyl group has been achieved, showcasing the incorporation of bulky aliphatic and cyclic groups. organic-chemistry.orgrsc.org The synthesis of chiral nitro imines and their subsequent alkylation with reagents like methyl, butyl, and allyl iodides also highlights methods for introducing diverse aliphatic chains.
Table 3: Examples of Synthesized Substituted this compound Derivatives
| Starting Material | Key Reagents/Steps | Incorporated Moieties | Final Product Type | Reference |
|---|---|---|---|---|
| 4-Nitrophenol | Allyl bromide, Claisen rearrangement, amidation | Isopropoxy, various amides (aliphatic, cycloaliphatic) | N-(3-allyl-4-isopropoxyphenyl)amides | organic-chemistry.org |
| 2-Allylphenol | HNO₃/H₂SO₄, NBS, Allyl bromide, Zn/NH₄Cl | Bromo, Allyloxy, Amino | 3-Allyl-2-(allyloxy)-5-bromoaniline | |
| Benzaldehyde derivatives | Nitromethane, Piperidine (B6355638) | Methoxy (B1213986), Methyl | Substituted β-nitrostyrenes | |
| (S)-phenylalaninol | Nitro ketone, s-BuLi, Allyl iodide | Chiral methoxy amine, allyl | Allylated chiral nitro imine |
Stereoselective Synthesis of Nitroalkenes (e.g., (E)-isomers)
Control over the stereochemistry of the carbon-carbon double bond in nitroalkenes is crucial, as different isomers can exhibit different chemical reactivity and biological activity. Several methods have been developed for the stereoselective synthesis of this compound derivatives, with a particular focus on obtaining the thermodynamically more stable (E)-isomer.
A highly effective one-pot method for the stereoselective synthesis of both (E)- and (Z)-nitroalkenes involves the condensation of aldehydes with nitroalkanes using piperidine as a catalyst and 4 Å molecular sieves. nih.gov The stereochemical outcome of this reaction can be controlled simply by changing the solvent and temperature. To synthesize the (E)-isomers with high selectivity, the reaction is typically performed in toluene (B28343) at reflux temperature. This procedure has been successfully applied to a range of aromatic aldehydes, affording the corresponding (E)-nitroalkenes in excellent yields and with high stereoselectivity. nih.gov The use of ferric nitrate (B79036) with a catalytic amount of TEMPO has also been reported as a mild and operationally simple method for the nitration of various olefins, providing (E)-nitroolefins with excellent selectivity.
Another approach involves the direct nitration of styrenes. A one-pot process using copper(II) tetrafluoroborate, sodium nitrite, and iodine in acetonitrile (B52724) has been shown to selectively produce trans-β-nitrostyrenes from various substituted styrenes under mild conditions. rsc.org This method avoids common side reactions like ring nitration and polymerization. rsc.org
Table 4: Stereoselective Synthesis of (E)-Nitroalkenes
| Aldehyde/Olefin Substrate | Reagents and Conditions | Product | Stereoselectivity (E:Z) | Yield | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehydes | Nitroalkane, Piperidine, 4 Å MS, Toluene, Reflux | (E)-Nitroalkene | High (predominantly E) | High to Excellent | |
| Styrene | Cu(BF₄)₂, NaNO₂, I₂, Acetonitrile, RT, 7h | trans-β-Nitrostyrene | trans only | 70% | rsc.org |
| Aromatic Olefins | Ferric nitrate, TEMPO (cat.) | (E)-Nitroolefin | Excellent E-selectivity | Good |
Chemical Reactivity and Transformation Studies
Nucleophilic Addition Reactions
The carbon-carbon double bond in (1-Nitro-allyl)-benzene is electron-deficient, making it a prime target for nucleophilic attack. This reactivity is central to its utility as a building block in organic synthesis.
The most prominent reaction pathway for this compound is the Michael addition, a type of conjugate addition. wikipedia.org In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system, driven by the formation of a more stable C-C or C-heteroatom single bond at the expense of the weaker C-C pi bond. masterorganicchemistry.com The nitro group is a powerful activating group for this transformation, making this compound an excellent Michael acceptor. wikipedia.orgmasterorganicchemistry.com The general mechanism involves the attack of the nucleophile on the electrophilic alkene, followed by protonation of the resulting enolate-like intermediate. wikipedia.orgmasterorganicchemistry.com
The conjugate addition of carbon-based nucleophiles is a fundamental method for carbon-carbon bond formation.
Grignard Reagents: While Grignard reagents typically add directly to carbonyls (1,2-addition), their reaction with nitroalkenes like this compound can be different. masterorganicchemistry.commasterorganicchemistry.com Research indicates that allyl Grignard reagents can react with nitroalkenes to yield exclusively the 1,4-conjugate addition product. researchgate.netrsc.org This is in contrast to their reaction with simple aromatic nitro compounds, where 1,2-addition to the nitro group itself is observed. rsc.org
Organolithium Compounds: Similar to Grignard reagents, organolithium compounds often favor direct 1,2-addition over conjugate addition with α,β-unsaturated carbonyl compounds. masterorganicchemistry.com However, the highly activated nature of the double bond in this compound makes it susceptible to conjugate addition pathways.
Enolates: Enolates, derived from active methylene (B1212753) compounds like malonic esters or β-ketoesters, are classic Michael donors. masterorganicchemistry.comresearchgate.net The reaction involves deprotonation to form the enolate, which then undergoes conjugate addition to the β-carbon of the nitroalkene. masterorganicchemistry.com The success of the conjugate addition often relies on the reversibility of any potential direct addition, allowing the thermodynamically more stable conjugate adduct to become the sole product. chemtube3d.com
Heteroatom nucleophiles readily participate in Michael additions with this compound, leading to the formation of C-N and C-S bonds.
Amines: Primary and secondary amines are effective nucleophiles in the conjugate addition to nitroalkenes, a reaction known as aza-Michael addition. researchgate.net This reaction provides a direct route to β-nitro amines, which are valuable synthetic intermediates. sci-hub.se
Thiols: The addition of thiols to activated alkenes, or thia-Michael addition, is a highly efficient process. srce.hr The reaction of benzenethiol (B1682325) with this compound derivatives in the presence of a base like triethylamine (B128534) proceeds as a nucleophilic addition. researchgate.net Studies have explored the stereoselectivity of this addition, demonstrating methods to achieve anti-selective Michael addition of thiols to nitro olefins. acs.org
Hydration of an alkene involves the addition of water across the double bond. In the case of this compound, the electron-deficient nature of the alkene facilitates this addition. The general mechanism of nucleophilic attack involves an electron-rich species, in this case, a water molecule, attacking an electron-deficient center. fiveable.me The polarization of the double bond in this compound makes the β-carbon electrophilic and thus susceptible to attack by the nucleophilic oxygen atom of water. masterorganicchemistry.comfiveable.me This reaction can be catalyzed under either acidic or basic conditions to yield the corresponding alcohol.
The reactivity of this compound towards nucleophiles is fundamentally governed by the electronic properties of the conjugated system. The nitro group (NO₂) is a potent electron-withdrawing group, which, in conjugation with the phenyl ring and the alkene, delocalizes electron density away from the double bond. masterorganicchemistry.com This creates a significant partial positive charge (δ+) on the β-carbon, making it a highly electrophilic center. masterorganicchemistry.comfiveable.me This electron deficiency is the primary reason it serves as an excellent Michael acceptor, readily undergoing attack by a wide range of soft nucleophiles in conjugate addition reactions. masterorganicchemistry.comrsc.org This principle underlies the reactions discussed previously, including the addition of carbon- and heteroatom-centered nucleophiles. rsc.org
Addition of Carbon-Centered Nucleophiles (e.g., Grignard reagents, organolithium compounds)
Hydration Reactions (Acidic or Basic Conditions)
Reduction Chemistry of the Nitro Group and Alkene Moiety
The reduction of this compound is a synthetically powerful transformation, as it can afford various valuable products, including nitroalkanes, hydroxylamines, and primary amines, depending on the reagents and conditions employed. mdma.chnih.gov One of the most common applications is its reduction to phenethylamine (B48288) derivatives. nih.govbeilstein-journals.org
A variety of reducing agents can be used, which can be broadly categorized based on their selectivity towards the nitro group and the alkene moiety.
Complete Reduction to Amines: Several methods achieve the simultaneous reduction of both the nitro group and the carbon-carbon double bond to furnish the corresponding saturated amine (phenethylamine). Catalytic hydrogenation using H₂ gas with catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a common and effective method. commonorganicchemistry.commasterorganicchemistry.com Chemical reducing agents are also widely used. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that reduces both functionalities. ursinus.edutandfonline.com More recently, milder and more practical one-pot systems like sodium borohydride (B1222165) (NaBH₄) combined with a catalyst such as copper(II) chloride have been developed to afford phenethylamines in high yields under mild conditions. nih.govbeilstein-journals.orgresearchgate.net
Selective Reduction of the Alkene: It is often desirable to selectively reduce the alkene double bond while preserving the nitro group. The resulting nitroalkanes are themselves useful synthetic intermediates. ursinus.edu Sodium borohydride (NaBH₄) has been widely used for this purpose, converting β-nitrostyrenes to the corresponding saturated nitroalkanes. mdma.chbeilstein-journals.orgresearchgate.net However, this method can sometimes lead to the formation of dimeric byproducts. mdma.ch Highly chemoselective and efficient reduction of the double bond can also be achieved via iridium-catalyzed transfer hydrogenation, using formic acid as the hydride donor in water. rsc.org
Selective Reduction of the Nitro Group and Other Transformations: The nitro group can be selectively reduced to other functionalities. For instance, controlled reduction can yield N-substituted hydroxylamines. mdma.chwikipedia.org Other possible products from the reduction of conjugated nitroalkenes include oximes and ketones. mdma.chwikipedia.org The specific outcome depends heavily on the choice of reducing agent and reaction conditions. For example, metal salts like tin(II) chloride are often used to convert nitro compounds to oximes. wikipedia.org
The following table summarizes various reduction methods for this compound and related nitroalkenes.
| Reagent / Catalyst | Product Type | Typical Product from this compound | Notes |
| H₂ / Pd/C | Saturated Amine | 2-Phenylethylamine | Common method for full reduction of both groups. commonorganicchemistry.com |
| H₂ / Raney Nickel | Saturated Amine | 2-Phenylethylamine | Effective for reducing both nitro and alkene groups. commonorganicchemistry.com |
| LiAlH₄ | Saturated Amine | 2-Phenylethylamine | Powerful, non-selective reducing agent. ursinus.edu |
| NaBH₄ / CuCl₂ | Saturated Amine | 2-Phenylethylamine | Facile, one-pot method for complete reduction. nih.govbeilstein-journals.org |
| NaBH₄ | Saturated Nitroalkane | (2-Nitroethyl)benzene | Selectively reduces the C=C double bond. mdma.chbeilstein-journals.org |
| Iridium Catalyst / HCOOH | Saturated Nitroalkane | (2-Nitroethyl)benzene | Highly chemoselective for alkene reduction. rsc.org |
| Zn / NH₄Cl | Hydroxylamine (B1172632) | N-(2-Phenylethyl)hydroxylamine | Reduces nitro group to hydroxylamine. wikipedia.org |
| SnCl₂ | Oxime | Phenylacetaldehyde Oxime | Can be used for the formation of oximes from nitro compounds. mdma.chwikipedia.org |
Selective Reduction Strategies (e.g., Nitro group to Amine conversion)
Cycloaddition Reactions
The allyl group in this compound can participate in various cycloaddition reactions, serving as a building block for the construction of cyclic and polycyclic systems.
This compound can function as a dienophile in Diels-Alder reactions. The electron-withdrawing nature of the nitro group activates the double bond of the allyl moiety, making it receptive to [4+2] cycloaddition with conjugated dienes. rsc.orgmasterorganicchemistry.com This reaction is a powerful tool for forming six-membered rings with a high degree of stereocontrol and regiocontrol.
When this compound reacts with an unsymmetrical diene, the regioselectivity of the addition is governed by electronic effects, typically leading to the preferential formation of "ortho" and "para" isomers. msu.edu The resulting cyclohexene (B86901) derivative, which retains the nitro group, can be further functionalized. For instance, the nitro group can be eliminated via radical denitration using tributyltin hydride (Bu₃SnH), providing a regioselective route to cyclohexene derivatives that might be difficult to access otherwise. rsc.org
The construction of new benzene (B151609) rings can be achieved through the [2+2+2] cyclotrimerization of three unsaturated components, such as alkynes or alkenes. sioc-journal.cn This transformation is typically catalyzed by transition metals like cobalt, rhodium, or nickel. researchgate.netncsu.edu
In principle, the allyl group of this compound could serve as one of the 2π components in such a reaction. A potential reaction pathway would involve the co-cyclotrimerization of one molecule of this compound with two molecules of an alkyne, catalyzed by a transition metal complex. This would lead to the formation of a highly substituted benzene ring. However, the successful application of this strategy would depend on overcoming challenges related to chemoselectivity and potential side reactions, such as polymerization of the nitroalkene substrate under the catalytic conditions. ncsu.edu
Diels-Alder Type Reactions (e.g., [4+2] Cycloadditions with Dienes)
Other Significant Transformations
The transformation of phenyl-nitro-propene scaffolds, particularly 1-Phenyl-2-nitropropene, into Phenyl-2-propanone (also known as P2P) is a well-documented conversion in organic chemistry. wikipedia.orgmdma.ch This process involves the reduction of the nitro group and the carbon-carbon double bond, followed by hydrolysis, often through a mechanism related to the Nef reaction. mdma.chresearchgate.netwikipedia.org The Nef reaction describes the acid hydrolysis of a salt of a primary or secondary nitroalkane to yield a ketone or aldehyde. wikipedia.org For the conversion of 1-Phenyl-2-nitropropene, the process typically first involves the reduction of the alkene to form 1-phenyl-2-nitropropane, which is then converted to Phenyl-2-propanone. wikipedia.orgmdma.ch
Several methods have been developed to achieve this transformation, utilizing different reducing agents and reaction conditions. mdma.ch Common approaches include reduction with iron powder in an acidic medium, reduction with sodium borohydride followed by oxidative or hydrolytic workup, and the use of other reducing agents like chromous chloride. wikipedia.orgmdma.ch
Reductive Methods for the Synthesis of Phenyl-2-propanone:
A prevalent method involves the use of iron powder in the presence of an acid, such as hydrochloric acid or acetic acid. mdma.chyoutube.com In this reaction, the iron acts as the reducing agent. youtube.com The process is believed to proceed through the reduction of the nitroalkene to an oxime or an imine intermediate. mdma.chyoutube.com This intermediate is then hydrolyzed by the acid present in the reaction mixture to yield the final ketone product, Phenyl-2-propanone. wikipedia.orgyoutube.com A laboratory-scale synthesis using iron powder, a catalytic amount of iron(III) chloride, and hydrochloric acid in a toluene-water solvent system has been described. youtube.com The reaction proceeds via the reduction of the nitro group to form an intermediate that tautomerizes to the imine, which subsequently undergoes hydrolysis to give Phenyl-2-propanone. youtube.com
Another established pathway utilizes sodium borohydride (NaBH₄) to selectively reduce the carbon-carbon double bond of 1-Phenyl-2-nitropropene, yielding 1-phenyl-2-nitropropane. wikipedia.orgmdma.ch The resulting nitroalkane is then subjected to a modified Nef reaction. mdma.ch This second step can be accomplished by hydrolysis of the nitro group using hydrogen peroxide and a base like potassium carbonate to furnish Phenyl-2-propanone. wikipedia.orgmdma.ch The initial reduction of the double bond with NaBH₄ is a critical step, as NaBH₄ alone does not typically reduce isolated nitro groups. beilstein-journals.org
The table below summarizes various researched pathways for the conversion of 1-Phenyl-2-nitropropene to Phenyl-2-propanone.
| Method | Reagents | Key Intermediate | Reported Yield | Reference |
|---|---|---|---|---|
| Iron Reduction | Fe powder, HCl or Acetic Acid | Oxime/Imine | Not specified in source | wikipedia.orgmdma.ch |
| Borohydride/Nef Reaction | 1. NaBH₄ 2. H₂O₂, K₂CO₃ | 1-Phenyl-2-nitropropane | Not specified in source | wikipedia.orgmdma.ch |
| Chromous Chloride Reduction | CrCl₂ | Not specified | 80% | scribd.com |
| LAH Reduction/Hydrolysis | LiAlH₄ (controlled conditions), followed by acidic hydrolysis | Organometallic complex | Not specified in source | researchgate.net |
Research has also explored the use of other reducing systems. For instance, chromous chloride has been reported to reduce phenyl-2-nitropropene to phenyl-2-propanone in an 80% yield. scribd.com Additionally, studies involving lithium aluminum hydride (LiAlH₄) have shown that by controlling the reaction temperature and reactant ratios, a variety of products can be formed, including 1-phenyl-2-nitropropane from the selective reduction of the double bond. mdma.ch Subsequent acidic hydrolysis of the intermediate organometallic complex can lead to Phenyl-2-propanone via a modified Nef reaction. researchgate.net These varied methods highlight the synthetic utility of phenyl-nitro-propenes as precursors to valuable ketone compounds. researchgate.netresearchgate.net
Mechanistic Investigations of Reactions Involving 1 Nitro Allyl Benzene
Elucidation of Reaction Pathways and Intermediates
The study of reaction mechanisms provides fundamental insights into how chemical transformations occur, detailing the sequence of elementary steps, the nature of transient intermediates, and the factors governing reaction rates and selectivity. For reactions involving (1-Nitro-allyl)-benzene, mechanistic investigations are crucial for optimizing synthetic routes and developing novel chemical processes.
The nitroaldol, or Henry reaction, is a classical carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to an aldehyde or ketone. wikipedia.org The reaction is typically base-catalyzed and proceeds through a reversible, multi-step mechanism. wikipedia.orgencyclopedia.pub
The mechanism begins with the deprotonation of the α-carbon of the nitroalkane by a base, forming a resonance-stabilized nitronate anion. encyclopedia.pubnumberanalytics.comtcichemicals.com The pKa of most nitroalkanes is around 17, making this deprotonation feasible with a suitable base. encyclopedia.pub This nitronate anion is a competent nucleophile that subsequently attacks the electrophilic carbonyl carbon of an aldehyde or ketone. numberanalytics.comyoutube.com This nucleophilic addition step leads to the formation of a β-nitro alkoxide intermediate. The final step involves the protonation of this alkoxide by the conjugate acid of the base used in the initial step, yielding the final β-nitro alcohol product. wikipedia.orgyoutube.com All steps in the Henry reaction are generally reversible. wikipedia.org
In a reaction analogous to the synthesis of precursors for this compound, benzaldehyde (B42025) can react with nitromethane (B149229) in the presence of a catalyst system, such as one composed of a zinc triflate, diisopropylethylamine (DIPEA), and a chiral ligand like N-methylephedrine (NME), to yield an enantioselective β-nitro alcohol product. wikipedia.orgencyclopedia.pub
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. A general catalytic cycle for these reactions, such as the Suzuki or Stille reactions, typically involves a Pd(0)/Pd(II) cycle. uwindsor.calibretexts.org
The catalytic cycle commonly begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) intermediate. uwindsor.ca This is followed by a transmetalation step, where an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center, displacing the halide. libretexts.org The final step is reductive elimination , where the two organic groups on the palladium complex couple and are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. uwindsor.calibretexts.org Many palladium-catalyzed cross-coupling reactions are understood in terms of this common cycle involving oxidative addition, transmetalation, and reductive elimination steps. uwindsor.ca These reactions often tolerate a variety of functional groups, including nitro groups. uwindsor.ca
In some cases, such as the Heck reaction, the mechanism differs slightly and does not involve a transmetalation step. Instead, after oxidative addition, the alkene (like an allyl derivative) undergoes migratory insertion into the Pd-C bond, followed by β-hydride elimination to yield the product. libretexts.org
The reduction of nitro compounds like this compound can lead to various valuable products, such as amines. This transformation typically proceeds in a stepwise manner through several key intermediates. The initial two-electron reduction of a nitro group often yields a nitroso compound (R-N=O). Further reduction produces a hydroxylamine (B1172632) (R-NHOH), which is then reduced to the final amine (R-NH2).
Recent research has explored the reactivity of low-coordinate iron hydride complexes in reduction reactions. nih.gov These complexes can mediate bond transformations through several pathways. One key reaction mode is the addition of an Fe-H bond across a multiple bond of a substrate. nih.gov For instance, high-spin iron(II) hydride complexes have been shown to react with substrates containing C=N or C≡N bonds, leading to insertion of the multiple bond into the Fe-H bond. nih.gov Another possible pathway is the reductive elimination of H2 to generate highly reactive iron(I) products, which can then effect substrate reduction. nih.gov In some cases, protonation of the hydride ligand can also occur. nih.gov Mechanistic studies on highly reduced Fe(N2)(H) complexes have also demonstrated the possibility of intramolecular Fe-to-N hydride migration, highlighting the versatile reactivity of hydride ligands in these systems. rsc.org
Catalytic Cycle Analysis (e.g., Palladium-catalyzed C-C bond formation)
Kinetic Studies and Reaction Rate Determination
In electrophilic aromatic substitution reactions, for example, the formation of the positively charged intermediate (the benzenonium ion) is typically the slow, rate-determining step. msu.edu The rate of these reactions is highly sensitive to the nature of substituents already present on the benzene (B151609) ring. Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease it. libretexts.org
By measuring the relative rates of reaction at different positions (ortho, meta, para), it is possible to quantify the directing effects of substituents. The table below shows the relative rates of nitration for several substituted benzenes compared to benzene itself, illustrating the strong influence of substituents on reaction kinetics. libretexts.org
Table 1: Relative rates of nitration for substituted benzenes, referenced to a single position on benzene having a rate of 1.0. Data from reference libretexts.org.
Spectroscopic Techniques for Mechanistic Probing (e.g., Electron Paramagnetic Resonance (EPR), Mass Spectrometry)
A variety of spectroscopic techniques are indispensable for elucidating reaction mechanisms by identifying and characterizing transient intermediates and final products.
Mass Spectrometry (MS) , often coupled with a separation technique like Gas Chromatography (GC), is a powerful tool for separating and identifying reaction products, even complex mixtures of isomers. nih.gov By providing precise mass-to-charge ratio information, MS helps to confirm the structures of products and can sometimes be used to detect reaction intermediates. nih.gov
UV-Visible Spectroscopy can be employed to detect and monitor the concentration of intermediates that possess a chromophore. For instance, in the nitration of benzene, UV/Vis spectroscopy has been used to provide experimental evidence for the formation of a reaction intermediate. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy , also known as Electron Spin Resonance (ESR), is specifically used to detect and study species with unpaired electrons, such as free radicals. This technique is highly relevant for investigating reactions that may proceed via single-electron transfer (SET) mechanisms, which can lead to the formation of radical cation or radical anion intermediates. researchgate.net
Electron-Nuclear Double Resonance (ENDOR) Spectroscopy is an advanced EPR technique that provides detailed information about the interactions between the unpaired electron and nearby magnetic nuclei. It has been instrumental in characterizing complex paramagnetic species, such as the hydride intermediates in nitrogenase enzymes, which involve iron-sulfur clusters. nih.gov
Computational Support for Mechanistic Proposals (e.g., Quantum Chemistry)
Computational chemistry, particularly methods based on quantum mechanics like Density Functional Theory (DFT), has become an essential tool for supporting and refining mechanistic proposals. nih.govescholarship.org These methods allow researchers to model reaction pathways and analyze the electronic structure of molecules, transition states, and intermediates.
By calculating the potential energy surface of a reaction, computational studies can help to:
Verify reaction pathways: Theoretical modeling can compare the energy barriers of different proposed mechanisms (e.g., stepwise vs. concerted), providing evidence for the most likely pathway. nih.gov For example, DFT studies have been used to rationalize the chemoselectivity observed in the copper-catalyzed borylation of allyl nitroalkanes. acs.org
Characterize intermediates and transition states: The geometries and energies of transient species that are difficult or impossible to observe experimentally can be calculated, offering crucial insights into the reaction mechanism. nih.govescholarship.org
Explain selectivity: Computational models can explain the origins of regioselectivity and stereoselectivity in chemical reactions by comparing the energies of different transition states leading to different products. researchgate.net
For instance, comprehensive DFT studies have been employed to uncover and formulate the mechanisms of complex organometallic reactions and to investigate the effects of solvent molecules on the nitration of arenes. researchgate.netescholarship.org This synergy between experimental data and computational modeling provides a much deeper and more detailed understanding of the reaction mechanism. rsc.org
Table of Mentioned Compounds
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations provide a foundational understanding of the electronic structure and inherent reactivity of these nitro compounds.
Density Functional Theory (DFT) has become a primary method for investigating the electronic properties and reaction mechanisms of nitrostyrene (B7858105) derivatives. irjet.netresearchgate.net DFT calculations are used to model reaction profiles, such as in electrophilic aromatic substitutions and cycloadditions, identifying key intermediates and transition states. researchgate.netmdpi.com For instance, studies on the nitration of benzene (B151609) have successfully calculated reaction profiles, identifying weakly bound π-complexes and σ-complexes as intermediates. researchgate.net
Functionals like B3LYP and M06-2X are commonly employed, often with basis sets such as 6-31G(d) or 6-311G(d,p), to analyze reactivity. researchgate.netrsc.orggrowingscience.com These calculations have been instrumental in understanding the regioselectivity of reactions involving β-nitrostyrenes. growingscience.com The Molecular Electron Density Theory (MEDT), analyzed using DFT, has shown that in certain cycloaddition reactions, the interaction is driven by the most nucleophilic center of one reactant attacking the most electrophilic center of the nitrostyrene, which dictates the reaction's outcome. growingscience.com DFT is also used to compare the reactivity of different isomers, such as (Z)- and (E)-β-nitrostyrenes, by calculating their activation energies. rsc.org Furthermore, DFT calculations are applied to optimize molecular structures in the solid state for comparison with experimental data and to elucidate behaviors like the HOMO-LUMO energy gap. nih.gov
Ab initio calculations, which are based on first principles without empirical parameters, offer a high level of theoretical accuracy for studying molecules like (1-Nitro-allyl)-benzene and its relatives. These methods have been used to determine the optimized geometrical and electronic structures of compounds like m-nitrostyrene using a 6-311G** basis set. researchgate.net
Such calculations are particularly valuable for assessing reaction barriers and stabilization energies. For example, multireference configuration interaction (MRCI) ab initio calculations have been used to determine the high energy barrier for hydrogen scrambling in the benzene radical cation. nih.gov They have also been employed to calculate the resonance stabilization energies of related structures like the allyl and benzyl (B1604629) radicals, providing fundamental data on their stability. masterorganicchemistry.com While computationally intensive, ab initio methods provide benchmark data that can validate results from other computational approaches. acs.org
The electronic properties of a molecule are key to its reactivity, and these are often described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. wuxiapptec.compearson.com A smaller gap generally implies higher reactivity. wuxiapptec.com
For nitrostyrene derivatives, the HOMO and LUMO energies are calculated to predict their behavior as electrophiles. irjet.netgrowingscience.com For example, para-substituted β-nitrostyrenes are classified as strong electrophiles, with global electrophilicity values ranging from 2.15 to 3.70 eV, a property derived from HOMO and LUMO energies. growingscience.com The introduction of electron-withdrawing groups on the benzene ring tends to lower the LUMO energy, increasing the molecule's electrophilicity. growingscience.com Theoretical UV-Vis spectra and other electronic properties are also obtained through Time-Dependent DFT (TD-DFT) approaches, which are based on HOMO-LUMO transitions. irjet.net
Below is a table showcasing typical computational data for related nitrostyrene compounds.
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
| (E)-β-nitrostyrene | -4.79 | - | - | B3LYP/6-31G(d) |
| (Z)-β-nitrostyrene | -4.78 | - | - | B3LYP/6-31G(d) |
| 1-Bromo-4-Nitrobenzene | - | - | - | B3LYP/6-311++G(d,p) |
| para-substituted β-nitrostyrene (with NMe2) | - | - | - | B3LYP/6-31G(d) |
| para-substituted β-nitrostyrene (with NO2) | - | - | - | B3LYP/6-31G(d) |
| 1,3-bis[2-methoxy-4-(prop-2-en-1-yl)phenoxy]propane | -5.79 | -0.63 | 5.16 | B3LYP/6-311G(d,p) |
Data compiled from references irjet.netrsc.orggrowingscience.comnih.gov. Note: Specific HOMO/LUMO values were not always provided individually in the source material, but their analysis was central to the findings.
Ab Initio Calculations
Structural Analysis and Intermolecular Interactions
Computational methods are also crucial for analyzing the three-dimensional structure of molecules and the non-covalent interactions that govern their assembly in the solid state.
For related aromatic nitro and allyl compounds, Hirshfeld analysis reveals the dominant role of specific interactions. nih.govresearchgate.net For example, in the crystal structure of 4-allyl-2-methoxy-6-nitrophenol, the most significant contributions to the crystal packing come from H···H (39.6%), O···H/H···O (37.7%), and C···H/H···C (12.5%) contacts. researchgate.net Similarly, for 1,3-bis[2-methoxy-4-(prop-2-en-1-yl)phenoxy]propane, H···H contacts account for 65.4% of the interactions. nih.gov These analyses highlight how even weak interactions collectively determine the crystal's architecture.
The following table summarizes the percentage contributions of various intermolecular interactions for related compounds as determined by Hirshfeld surface analysis.
| Compound | H···H Contacts (%) | O···H/H···O Contacts (%) | C···H/H···C Contacts (%) | Other Key Contacts (%) |
| 4-allyl-2-methoxy-6-nitrophenol researchgate.net | 39.6 | 37.7 | 12.5 | C···C (4%) |
| 1-[(E)-2-(3-nitrophenyl)diazen-1-yl]naphthalen-2-ol nih.gov | - | 28.5 | - | - |
| 1,3-bis[2-methoxy-4-(prop-2-en-1-yl)phenoxy]propane nih.gov | 65.4 | 12.3 | 21.8 | - |
| 2-(allylthio)pyridine complex iucr.org | 32.1 | - | 20.0 | F···H (16.8%), S···H (14.1%) |
In the solid state, the crystal structure of this compound derivatives is significantly stabilized by networks of hydrogen bonds. While these molecules may lack classic strong hydrogen bond donors, they frequently participate in weaker C–H···O interactions. nih.gov In the crystal structure of an (E)-5,5-dimethyl-2-[3-(4-nitrophenyl)allylidene]cyclohexane-1,3-dione, molecules are linked into inversion dimers by pairs of C–H···O hydrogen bonds, which then connect to form sheets. nih.gov
In more complex structures containing additional functional groups, both intra- and intermolecular hydrogen bonds are observed. For instance, in 4-allyl-2-methoxy-6-nitrophenol, a strong intramolecular O—H···O hydrogen bond is present between the hydroxide (B78521) and nitro groups. researchgate.net The crystal cohesion is further reinforced by intermolecular C—H···O bonds and π–π stacking interactions, creating a three-dimensional network. researchgate.netsciencegate.app The geometry of these interactions, including bond distances and angles, is precisely determined from X-ray crystallography and rationalized through computational analysis.
Hydrogen Bonding Networks in Crystal Structures
Spectroscopic Parameter Prediction and Validation
Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm structural assignments and understand electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method at the Density Functional Theory (DFT) level, have become highly accurate in predicting proton (¹H) and carbon (¹³C) NMR chemical shifts. researchgate.netarxiv.org These predictions are invaluable for assigning complex spectra and verifying proposed structures.
For this compound, the chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing nitro group is known to deshield nearby protons on the aromatic ring, causing their signals to appear at a lower field (higher ppm value). Conversely, the allyl group introduces characteristic signals in the vinylic (5.0-6.0 ppm) and allylic regions of the ¹H NMR spectrum. libretexts.org
Experimental data from analogous compounds, such as (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one, confirm these trends. biointerfaceresearch.com Computational studies on similar molecules have shown excellent correlation between theoretically calculated and experimentally observed chemical shifts, often with a root-mean-square (RMS) error of less than 0.1 ppm for ¹H NMR. liverpool.ac.uk
| Proton Type | Predicted Range (ppm) for this compound | Experimental Range (ppm) from Analogues | Key Influencing Factors |
|---|---|---|---|
| Aromatic | 7.4 - 8.3 | 7.2 - 8.3 tandfonline.comsphinxsai.com | Deshielding by nitro group |
| Vinylic (C=CH) | 6.0 - 7.0 | ~6.9 tandfonline.com | Anisotropy of double bond and aromatic ring |
| Vinylic (=CH₂) | 5.0 - 5.5 | 5.0 - 6.0 | Anisotropy of double bond |
| Allylic (-CH₂-) | 3.5 - 4.0 | ~3.4 nih.gov | Deshielding by adjacent aromatic ring |
UV-Vis spectroscopy probes the electronic transitions within a molecule. Theoretical simulations, often performed using Time-Dependent Density Functional Theory (TD-DFT) or multireference methods like MS-CASPT2, can predict the absorption wavelengths (λmax) and oscillator strengths (intensities) of these transitions. uni-muenchen.deacs.org
The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the nitrobenzene (B124822) chromophore. Joint experimental and theoretical studies on related nitro-aromatic compounds, such as nitrobenzaldehydes, provide a framework for interpreting the spectrum. uni-muenchen.dersc.org These molecules typically exhibit two main types of transitions:
A weak, lower-energy band resulting from an n→π* transition, which involves the promotion of a non-bonding electron from an oxygen atom of the nitro group to an anti-bonding π* orbital. This transition is often observed around 300-350 nm. uni-muenchen.dersc.org
A strong, higher-energy band due to a π→π* transition, involving the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the conjugated system. This intense absorption typically occurs around 250 nm. uni-muenchen.dersc.org
| Compound Type | Transition Type | Predicted λmax (nm) | Experimental λmax (nm) | Intensity (εmax, M⁻¹cm⁻¹) |
|---|---|---|---|---|
| Nitrobenzaldehydes | n→π | ~350 | ~350 uni-muenchen.dersc.org | Weak (~100) uni-muenchen.dersc.org |
| Nitrobenzaldehydes | π→π (Arene) | ~300 | ~300 uni-muenchen.dersc.org | Intermediate (~1000) uni-muenchen.dersc.org |
| Nitrobenzaldehydes | π→π* (Nitro-Arene) | ~250 | ~250 uni-muenchen.dersc.org | Strong (~10,000) uni-muenchen.dersc.org |
| Nitro-substituted Chalcone (B49325) | n→π* | - | 389 biointerfaceresearch.com | - |
Spectroscopic Analysis and Structural Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of (1-Nitro-allyl)-benzene, offering direct evidence for the presence of its key functional groups—the nitro (NO₂) group, the allyl group (-CH₂-CH=CH₂), and the benzene (B151609) ring.
The FT-IR spectrum of this compound is characterized by strong absorptions corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds are particularly prominent and are considered diagnostic for nitro compounds. spectroscopyonline.com Aromatic nitro compounds typically show a strong, sharp band for the asymmetric stretch and another for the symmetric stretch. spectroscopyonline.com The allyl group contributes characteristic bands for C=C and C-H stretching and bending vibrations.
Table 1: Characteristic FT-IR Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| > 3000 | C-H Stretch | Aromatic & Vinylic | Medium-Weak |
| ~2925, ~2855 | C-H Stretch | Allylic CH₂ | Medium-Weak |
| ~1640 | C=C Stretch | Alkene | Medium |
| ~1520-1550 | Asymmetric NO₂ Stretch | Nitro | Strong |
| ~1350 | Symmetric NO₂ Stretch | Nitro | Strong |
| ~1450, ~1500, ~1600 | C=C Stretch | Aromatic Ring | Medium-Weak |
| ~910, ~990 | =C-H Bend (Out-of-plane) | Alkene | Strong |
| ~835-890 | NO₂ Scissoring Bend | Nitro | Medium |
| ~690-900 | C-H Bend (Out-of-plane) | Substituted Benzene | Strong |
Note: Specific peak positions can vary based on the isomer and sample preparation.
FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound is dominated by vibrations of the aromatic ring and the nitro group. The symmetric stretch of the nitro group, which is strong in the IR spectrum, also typically appears as a strong band in the Raman spectrum. researchgate.net The benzene ring's "breathing" mode is often a prominent feature in the Raman spectra of benzene derivatives. researchgate.net
Table 2: Characteristic FT-Raman Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3060 | C-H Stretch | Aromatic | Strong |
| ~1640 | C=C Stretch | Alkene | Medium |
| ~1590 | C=C Stretch | Aromatic Ring | Strong |
| ~1350 | Symmetric NO₂ Stretch | Nitro | Strong |
| ~1000 | Ring Breathing Mode | Benzene Ring | Strong |
| ~850 | NO₂ Bend | Nitro | Medium |
| ~610 | Ring Deformation | Benzene Ring | Medium |
Note: Intensities are relative and can be influenced by the excitation laser wavelength.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of this compound, providing detailed information about the hydrogen and carbon environments.
The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule. The signals for the allyl group typically appear in the range of δ 5.0–6.0 ppm for the vinylic protons and are characterized by complex splitting patterns due to cis, trans, and geminal coupling. The aromatic region shows signals corresponding to the protons on the substituted benzene ring, with their chemical shifts influenced by the electron-withdrawing nitro group and the allyl substituent.
Table 3: Predicted ¹H NMR Chemical Shifts (δ) and Splitting for 1-Allyl-2-nitrobenzene
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic (4H) | ~7.2 - 8.0 | Multiplet (m) | - |
| Vinylic (-CH=) | ~5.9 - 6.1 | Multiplet (m) | - |
| Vinylic (=CH₂) | ~5.0 - 5.2 | Multiplet (m) | - |
| Allylic (-CH₂-) | ~3.5 - 3.7 | Doublet (d) | ~6.5 |
Note: Values are estimates and can vary based on the solvent and spectrometer frequency. The aromatic region would resolve into four distinct multiplets for a non-symmetric isomer like 1-allyl-2-nitrobenzene.
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbon atom attached to the nitro group (ipso-carbon) is significantly deshielded and appears far downfield. organicchemistrydata.org The carbons of the allyl group and the other aromatic carbons can be assigned based on their expected chemical shift ranges. oregonstate.edu
Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for 1-Allyl-2-nitrobenzene
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic (C-NO₂) | ~148 - 150 |
| Aromatic (C-Allyl) | ~133 - 135 |
| Aromatic (C-H) | ~122 - 134 |
| Vinylic (-CH=) | ~135 - 137 |
| Vinylic (=CH₂) | ~117 - 119 |
| Allylic (-CH₂) | ~38 - 40 |
Note: Values are estimates based on substituent effects and data for related compounds.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is dominated by electronic transitions within the nitro-substituted aromatic ring. Nitrobenzene (B124822) itself exhibits two main absorption features: a strong π → π* transition around 260-270 nm and a much weaker, broad n → π* transition around 340 nm, which is localized on the nitro group. nih.govresearchgate.net The presence of the allyl group in conjugation or as a substituent can cause shifts (either bathochromic or hypsochromic) in these absorption bands. up.ac.za
Table 5: Typical UV-Vis Absorption Maxima (λₘₐₓ) for this compound
| Absorption Band (λₘₐₓ, nm) | Electronic Transition | Chromophore |
| ~260 - 280 | π → π | Nitro-aromatic system |
| ~330 - 350 | n → π | Nitro group |
Note: The exact λₘₐₓ and molar absorptivity (ε) depend on the solvent and specific isomeric structure.
Mass Spectrometry (MS) Techniques (e.g., GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile organic compounds. In the analysis of this compound, GC separates the compound from isomers and impurities, while MS provides information about its molecular weight and structural features through fragmentation analysis. oup.comoup.com
Upon electron ionization (EI), the this compound molecule (molecular weight: 163.17 g/mol ) forms a molecular ion ([M]⁺•) at a mass-to-charge ratio (m/z) of 163. The subsequent fragmentation of this molecular ion is dictated by the chemical nature of the nitro and allyl functional groups and the stability of the resulting fragments. creative-proteomics.com While fatty alcohols, amines, and nitro compounds can sometimes exhibit weak or absent molecular ion peaks due to rapid fragmentation, aromatic compounds typically show strong molecular ion peaks owing to the stability of the ring system. creative-proteomics.comrsc.orglibretexts.org
The fragmentation pattern for this compound is expected to show characteristic losses related to its functional groups. miamioh.eduyoutube.com Key fragmentation pathways include:
Loss of the nitro group (NO₂): A prominent peak is anticipated at m/z 117, corresponding to the loss of a 46 mass unit fragment ([M-46]⁺). This results in the formation of an allyl-phenyl cation.
Loss of nitric oxide (NO): Cleavage of the N-O bond can lead to the loss of a 30 mass unit fragment, producing a peak at m/z 133 ([M-30]⁺). youtube.com
Formation of the phenyl cation: Cleavage of the bond to the ring can result in a phenyl cation ([C₆H₅]⁺) at m/z 77, a common fragment for benzene derivatives. strath.ac.ukdocbrown.info
Rearrangement and cleavage of the allyl group: The allyl side chain can undergo rearrangement, leading to the formation of a stable tropylium-like ion ([C₇H₇]⁺) at m/z 91, a characteristic fragment for many alkylbenzenes. nih.gov
Analysis of related compounds supports these predictions. The mass spectrum of nitrobenzene (m/z 123) is dominated by the molecular ion and the phenyl cation (m/z 77) from the loss of NO₂. researchgate.netresearchgate.net The spectrum of allylbenzene (B44316) (m/z 118) shows a strong peak at m/z 117 from the loss of a hydrogen atom and a significant peak at m/z 91. nih.gov A patent describing the synthesis of a substituted β-nitrostyrene reported a GC-MS (m/z) of 163, corresponding to the molecular weight of this compound. google.com
Table 1: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 163 | [C₉H₉NO₂]⁺• (Molecular Ion) | - |
| 133 | [C₉H₉O]⁺ | NO |
| 117 | [C₉H₉]⁺ | NO₂ |
| 91 | [C₇H₇]⁺ (Tropylium-like ion) | C₂H₂NO₂ |
| 77 | [C₆H₅]⁺ (Phenyl ion) | C₃H₄NO₂ |
X-ray Crystallography
X-ray crystallography provides unambiguous determination of the three-dimensional atomic arrangement of a compound in its crystalline solid state. unimi.it This technique yields precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of materials. nih.gov
While a dedicated single-crystal X-ray diffraction study for this compound is not prominently available in the reviewed literature, extensive crystallographic analyses of closely related nitro-substituted aromatic compounds provide significant insight into its expected solid-state structure. Studies on various nitro-substituted chalcones, anilines, and benzaldehydes consistently reveal important structural motifs, particularly concerning the orientation of the nitro group. mdpi.comnih.gov
A recurring observation is that the nitro group is often not coplanar with the benzene ring to which it is attached. mdpi.com The degree of this torsion is influenced by both intramolecular steric effects and intermolecular forces within the crystal lattice, known as crystal packing forces. mdpi.com For example, in the crystal structure of 5-hydroxy-2-nitro-benzaldehyde, the nitro group is inclined to the benzene ring by 16.6°. nih.gov A comprehensive analysis of para-substituted nitrobenzene derivatives in the Cambridge Structural Database found that while a planar conformation is possible, the average twist angle between the nitro group and the phenyl ring is approximately 7.3 degrees, primarily due to intermolecular interactions in the crystal. mdpi.com In the structure of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)-methylidene]aniline, the nitro group attached to the benzene ring is twisted by a significant 48.4°. iucr.org
These findings suggest that in a crystal of this compound, the nitro group would likely be twisted out of the aromatic plane. The crystal packing would be stabilized by a network of weak intermolecular interactions, such as C-H···O hydrogen bonds involving the nitro oxygen atoms and π-π stacking interactions between the aromatic rings. mdpi.comiucr.org
Table 2: Illustrative Crystallographic Data for a Related Nitro-Substituted Compound ((E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₀N₂O₅ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.1633 (3) |
| b (Å) | 8.9959 (4) |
| c (Å) | 10.0468 (4) |
| α (°) | 81.428 (3) |
| β (°) | 72.774 (3) |
| γ (°) | 73.076 (3) |
| Volume (ų) | 673.81 (5) |
| Z | 2 |
Data sourced from a study on nitro-substituted chalcones for illustrative purposes. mdpi.com
The crystallographic analysis of organic molecules like this compound, particularly those with flexible and highly polar groups, can present several challenges.
Common Challenges:
Crystallization: Obtaining single crystals of sufficient size and quality is often the most significant hurdle in a crystallographic study and can be a rate-determining step. nih.gov Nitro-containing compounds can be particularly challenging to crystallize effectively. mdpi.com
Twinning: This occurs when two or more separate crystal lattices are intergrown in a non-random orientation. Twinning can complicate data collection and structure solution. In one study of a complex nitro-containing molecule, the crystal was refined as a two-component inversion twin. iucr.org
Disorder: Flexible groups, such as an allyl or even a nitro group, can adopt multiple conformations within the crystal lattice. This static or dynamic disorder complicates the structural model and requires careful refinement. The nitro group's ability to rotate and the allyl group's conformational flexibility make them prone to disorder.
Weak Diffraction: Small or poorly ordered crystals may diffract X-rays weakly, leading to data of low resolution and making it difficult to determine the structure with high precision.
Refinement Strategies:
Advanced Software: Modern crystallographic software packages like SHELXL and Olex2 contain powerful algorithms for solving and refining complex structures, including those with twinning and disorder. researchgate.net
Anisotropic Refinement: To accurately model the thermal vibrations of atoms, non-hydrogen atoms are typically refined with anisotropic displacement parameters, which describe motion in an ellipsoidal shape rather than a simple sphere. researchgate.net
Modeling Disorder: Disordered fragments are modeled by splitting the atoms over two or more positions. The relative occupancies of these positions are refined to sum to unity, representing the statistical distribution of the conformations throughout the crystal.
Handling Twinning: Specific instructions and algorithms within refinement programs are used to de-convolute the diffraction data from multiple twin domains, allowing for a successful structure solution.
Computational Validation: Quantum chemical calculations, such as Density Functional Theory (DFT), are increasingly used to optimize the geometry of the molecule. The results can be compared with the crystallographic data to validate bond lengths and angles and to better understand the intermolecular interactions stabilizing the crystal packing. researchgate.net
Advanced Synthetic Applications and Methodological Contributions
Catalyst Development and Ligand Design for Enhanced Transformations
The reactivity of (1-nitro-allyl)-benzene has spurred the development of novel catalysts and ligands designed to enhance the efficiency and selectivity of reactions in which it participates. The electron-withdrawing nature of the nitro group activates the double bond for nucleophilic attack, making it an excellent substrate for various catalytic systems.
Organocatalysis has emerged as a particularly fruitful area. For instance, cinchona-derived thiourea (B124793) organocatalysts have proven highly effective in catalyzing the Michael addition of β-diketones to β-nitrostyrene, achieving excellent yields and high enantioselectivities. researchgate.net The success of these catalysts often hinges on their bifunctional nature, where one part of the catalyst activates the nucleophile while another activates the electrophile, this compound. researchgate.net The choice of solvent also plays a critical role, with less polar solvents like toluene (B28343) often enhancing catalytic activity by promoting hydrogen bonding between the catalyst and the nitro group. researchgate.net
In addition to organocatalysts, transition metal catalysts have been developed for reactions involving this compound and its derivatives. For example, iridium-based catalysts modified with ligands like tol-BINAP have been successfully employed in the enantioselective allylation of nitroalkanes. nih.gov These catalytic systems enable the highly regio- and enantioselective substitution of allylic acetates with nitronates, providing access to chiral β-stereogenic α-quaternary primary amines. nih.gov The design of these catalysts often focuses on creating a specific chiral environment around the metal center to control the stereochemical outcome of the reaction.
Furthermore, heterogeneous catalysts, such as those based on SBA-15 immobilized chiral amines, have been developed to promote tandem reactions like the aza-Michael–Henry reaction, leading to the synthesis of chiral 3-nitro-1,2-dihydroquinolines with high yields and enantiomeric excess. mdpi.com The solid support can provide geometric constraints that enhance the enantioselectivity of the reaction. mdpi.com
The development of nitro-activated Hoveyda-Grubbs type olefin metathesis catalysts bearing sterically modified N-heterocyclic carbene (NHC) ligands has also been a significant advancement. mdpi.com The presence of the nitro group in the catalyst structure accelerates the initiation rate, leading to highly efficient catalysts for various metathesis reactions. mdpi.com
Strategies for Stereochemical Control in Organic Reactions
Controlling stereochemistry is a central challenge in organic synthesis, and reactions involving this compound have been a fertile ground for developing and showcasing effective strategies. The planar nature of the benzene (B151609) ring and the defined geometry of the allyl group provide a scaffold upon which stereocenters can be constructed with high precision.
A key strategy for stereochemical control is the use of chiral catalysts in asymmetric reactions. libretexts.org As mentioned previously, cinchona alkaloid-derived catalysts, such as quinine-derived amine-squaramides and thioureas, are highly effective in promoting enantioselective Michael additions to β-nitrostyrene. researchgate.netnih.gov These catalysts create a chiral pocket that preferentially binds one enantiomer of the transition state, leading to a high enantiomeric excess of one product stereoisomer. researchgate.net The choice of catalyst and reaction conditions can even allow for the selective synthesis of opposite enantiomers. nih.gov
Domino reactions, or cascade reactions, represent another powerful strategy for stereochemical control. These reactions involve multiple bond-forming events occurring in a single pot, often with the stereochemical outcome of the first step dictating the stereochemistry of subsequent steps. For example, an organocatalytic domino Michael/Henry reaction of indolin-3-ones with o-formyl-(E)-β-nitrostyrenes, catalyzed by a bifunctional amine-squaramide, can generate four adjacent stereogenic centers with excellent diastereo- and enantioselectivities. nih.gov Similarly, quadruple-cascade reactions involving o-hydroxy-β-nitrostyrene have been used to construct highly functionalized tetrahydro-6H-benzo[c]chromenes with five stereogenic centers and excellent enantioselectivity. d-nb.infobeilstein-journals.org
The substrate itself can also be modified to influence stereochemical outcomes. The use of o-formyl-β-nitrostyrenes in domino reactions allows for an intramolecular Henry reaction to occur after the initial Michael addition, leading to complex cyclic products with multiple stereocenters. nih.gov The inherent stereochemistry of a starting material can also be transferred to the product in stereospecific reactions. masterorganicchemistry.com
Furthermore, the choice of solvent can have a profound impact on stereoselectivity. In some enantioselective conjugate addition nitro-Mannich reactions, the choice of solvent can dictate the formation of either syn,anti or syn,syn diastereoisomers. acs.org This is often due to the differential solubility of reaction intermediates and the influence of the solvent on the transition state geometry.
Utilization as a Building Block for Complex Molecular Architectures
This compound and its derivatives are valuable building blocks for the synthesis of complex molecular architectures due to the versatile reactivity of the nitro and allyl functional groups. The nitro group can be readily transformed into a variety of other functional groups, such as amines, carbonyls, or even removed entirely, making it a synthetic linchpin. researchgate.netfrontiersin.org
The Michael addition of various nucleophiles to β-nitrostyrene is a cornerstone of its use as a building block. This reaction provides access to optically active nitroalkanes, which are themselves versatile synthetic intermediates. researchgate.net These nitroalkanes can be further elaborated into more complex structures. For example, the product of the Michael addition between a β-diketone and β-nitrostyrene can be a precursor to highly substituted cyclic compounds. researchgate.net
Domino and cascade reactions starting from this compound derivatives are particularly powerful for rapidly building molecular complexity. As previously discussed, reactions like the domino oxa-Michael–Michael–Michael–aldol (B89426) condensation can create multiple rings and stereocenters in a single transformation, leading to complex polycyclic structures like tetrahydro-6H-benzo[c]chromenes. d-nb.infobeilstein-journals.org Similarly, the domino Michael/Henry reaction provides access to indolinone derivatives with four vicinal stereocenters. nih.gov
This compound derivatives also participate in cycloaddition reactions. For instance, they can be used in the synthesis of functionalized chromenes through tandem oxa-Michael–Henry reactions. d-nb.info The nitro group's electron-withdrawing nature facilitates the initial Michael addition, setting the stage for a subsequent intramolecular cyclization.
Furthermore, the allyl group can participate in a range of transformations. It can undergo allylation reactions, and its double bond can be functionalized through various addition reactions. Recent research has shown that allylic nitroalkanes can be used in copper-catalyzed borylation reactions to synthesize diversely substituted allylboronic esters, which are themselves valuable reagents in organic synthesis. acs.org
The ability to introduce diverse substituents onto the benzene ring of this compound further expands its utility as a building block. This allows for the synthesis of a wide array of complex molecules with tailored electronic and steric properties.
Development of Methodologies for Polysubstituted Benzene Synthesis
The synthesis of polysubstituted benzenes is a fundamental challenge in organic chemistry, and reactions involving this compound have contributed to the development of new and efficient methodologies. fiveable.melibretexts.org The directing effects of the substituents on the benzene ring are crucial in planning the synthetic route to a desired polysubstituted product. libretexts.orgpressbooks.pub
One approach involves the functionalization of a pre-existing substituted benzene ring. For example, starting with a substituted benzene, a nitro-allyl group can be introduced, and then the existing substituents and the newly introduced group can direct further substitutions. The order of reactions is critical to achieve the desired isomer. libretexts.orglibretexts.org For instance, to synthesize a meta-substituted product, a meta-directing group like a nitro group should be introduced early in the synthesis. libretexts.org
Tandem reactions provide a powerful one-pot method for synthesizing polysubstituted benzenes. A key example is the vinylogous Michael addition of vinyl malononitriles to nitroolefins, which, through a sequential tandem reaction, can yield complex aryl compounds like biphenyls and terphenyls. nih.gov This methodology leverages the reactivity of the nitroolefin to construct the polysubstituted aromatic ring in a single operation.
Friedel-Crafts reactions and their variations are classic methods for substituting benzene rings. fiveable.me While direct Friedel-Crafts alkylation of nitrobenzene (B124822) is generally not feasible due to the strong deactivating effect of the nitro group, a multi-step sequence can be employed. libretexts.org For example, an acyl group can be introduced via Friedel-Crafts acylation, followed by reduction to an alkyl group, and then nitration. The order of these steps is crucial for controlling the regioselectivity. libretexts.org
Cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki reactions, are also indispensable tools for creating polysubstituted benzenes. While not directly involving this compound as a starting material for the benzene ring itself, the functional groups present in its derivatives can be leveraged in these reactions. For instance, a bromo-substituted this compound could undergo a Suzuki coupling to introduce a new aryl group.
The development of these methodologies, often inspired by or directly utilizing the chemistry of compounds like this compound, allows for the rational design and synthesis of a vast array of polysubstituted benzenes with diverse substitution patterns and functionalities.
Future Directions in 1 Nitro Allyl Benzene Research
Development of Novel Catalytic Systems for Chemoselective Transformations
The dual functionality of (1-Nitro-allyl)-benzene presents a significant challenge and opportunity for chemoselectivity. The development of novel catalytic systems is paramount to selectively target either the nitro group or the allyl moiety, or to orchestrate cascade reactions involving both.
Future research is moving beyond traditional stoichiometric reagents towards more efficient and sustainable catalytic methods. While palladium catalysts have proven effective in transformations such as the conversion of allylic nitro compounds into allylic sulfones oup.com, the focus is shifting towards more abundant and less toxic metals, as well as biocatalytic approaches.
A significant breakthrough is the use of copper catalysis for the borylation of allylic nitro derivatives. This represents the first instance of a metal-catalyzed borylation of this class of compounds, offering a practical and scalable route to diversely substituted allylboronic esters. acs.org The reaction is noted for its high chemoselectivity, favoring the fragmentation of the C–NO₂ bond over the reduction of the nitro group. acs.org
Table 1: Optimized Conditions for Copper-Catalyzed Borylation of Allyl Nitroalkanes
| Entry | Copper Salt (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | CuI (10) | - | t-BuOLi (2.0) | THF | rt | 18 |
| 2 | CuCN (10) | - | t-BuOK (3.0) | MeOH | rt | High |
| 3 | CuCl (10) | XantPhos (10) | t-BuOK (3.0) | THF | rt | High |
Data derived from studies on model allyl nitroalkanes, demonstrating key parameters for future application to substrates like this compound. acs.org
Furthermore, the chemoselective reduction of the nitro group in aromatic compounds is a critical transformation. Research into heterogeneous catalysis using earth-abundant metals is gaining traction. researchgate.net Manganese-based catalysts, for instance, have been developed for the hydrogenation of nitroarenes to anilines under relatively mild conditions, showing good reactivity and tolerance for various functional groups. acs.org Similarly, copper nanoparticles have demonstrated high efficacy in the chemoselective reduction of aromatic nitro compounds. acs.org Green chemistry principles are also driving the exploration of biocatalysts, such as baker's yeast, for the selective reduction of nitroarenes to the corresponding hydroxylamines. researchgate.net
The future in this area lies in designing highly selective, reusable, and environmentally benign catalytic systems. This includes the development of catalysts based on non-precious metals and the refinement of biocatalytic methods to achieve quantitative conversions under mild conditions. acs.orgresearchgate.net
Exploration of Undiscovered Reaction Pathways and Synthetic Utility
The unique electronic properties of this compound, conferred by the electron-withdrawing nitro group and the reactive allyl double bond, open the door to a multitude of reaction pathways that remain largely unexplored. sci-hub.se This compound is a valuable building block, with its constituent parts offering handles for diverse synthetic manipulations. researchgate.net
One promising frontier is the development of novel cycloaddition reactions. Recent studies have shown that nitroarenes can undergo a transition-metal-free [3+2]-cycloaddition with 2-azaallyl anions to form dihydro-1,2,4-oxadiazoles. nih.gov Exploring similar reactivity for this compound could provide direct access to complex heterocyclic scaffolds.
Moreover, the concept of denitrative cross-coupling, which has been demonstrated for nitrostyrenes, presents an exciting, unexplored avenue for this compound. mdpi.com Such reactions, where the nitro group acts as a leaving group to enable the formation of new carbon-carbon or carbon-heteroatom bonds, could significantly expand the synthetic utility of this substrate.
Cascade reactions that engage both the nitro and allyl functionalities are another area of immense potential. For example, palladium-catalyzed reactions of nitroalkenes have been shown to produce C3-symmetric tri-substituted benzene (B151609) derivatives through a cascade process. researchgate.net Adapting such methodologies to this compound could lead to the rapid assembly of complex polysubstituted aromatic systems. researchgate.net The interrupted Nef and Meyer reactions, which can transform nitroalkanes into novel products like furanone oximes or 3-haloisoxazoles via reactive intermediates, also suggest untapped potential for creating diverse molecular structures from this compound. mdpi.com
Future work will likely focus on harnessing the synergistic reactivity of the nitro and allyl groups to design novel, step-economical syntheses of valuable molecules. This includes exploring its use in diversity-oriented synthesis to generate libraries of compounds for biological screening. mdpi.com
Advanced Computational Modeling for Predicting Reactivity and Designing New Syntheses
Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reactivity and the rational design of new synthetic routes. acs.orgwhiterose.ac.ukunibe.ch For a molecule with multiple reactive sites like this compound, computational modeling is crucial for forecasting the outcomes of reactions and understanding complex mechanisms.
Density Functional Theory (DFT) calculations have already proven valuable in this field. For instance, DFT studies have been used to rationalize the mechanism and chemoselectivity of the copper-catalyzed borylation of allylic nitro compounds and to support the proposed pathway for the [3+2]-cycloaddition of nitroarenes. acs.orgnih.gov Such calculations can model electron density maps and Fukui indices to predict the most reactive sites for electrophilic or nucleophilic attack, thereby guiding experimental design.
Table 2: Application of Computational Methods in Nitro-Compound Chemistry
| Computational Method | Application | Predicted Outcome/Insight | Reference |
|---|---|---|---|
| DFT Calculations | Modeling electron density and Fukui indices | Identification of reactive sites for electrophilic substitution. | |
| DFT Calculations | Rationalizing reaction mechanisms | Elucidation of the pathway for copper-catalyzed borylation and cycloadditions. | acs.orgnih.gov |
| NMR Chemical Shift Prediction | Predicting regioselectivity | Correlation of lowest calculated ¹³C/¹H shifts with the site of halogenation. | researchgate.netresearchgate.net |
Looking ahead, the predictive power of computational methods is set to expand significantly. Models that correlate calculated NMR chemical shifts with regioselectivity in electrophilic aromatic substitutions offer a rapid and straightforward method for assessing potential reaction outcomes without the need for extensive experimental screening. researchgate.netresearchgate.net
The ultimate goal is the development of advanced computational and machine learning models capable of not only predicting the products of known reactions but also designing entirely new synthetic pathways. unibe.ch By learning the underlying "language" of chemical reactions, these tools will allow chemists to design optimal synthetic routes to complex target molecules starting from precursors like this compound, accelerating the pace of chemical discovery. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
